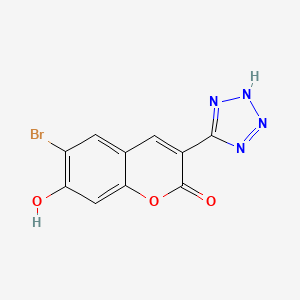
6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 7th position, and a tetrazole ring attached to the 3rd position of the chromen-2-one core structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation: The hydroxyl group at the 7th position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Tetrazole Formation: The tetrazole ring can be synthesized by reacting an appropriate precursor, such as an azide, with a nitrile group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom at the 6th position can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the bromine atom may result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby modulating their function.
Signal Transduction: It may interfere with cellular signaling pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the bromine atom at the 6th position, resulting in different chemical and biological properties.
6-Bromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the hydroxyl group at the 7th position, affecting its reactivity and interactions.
6-Bromo-7-hydroxy-2H-chromen-2-one: Lacks the tetrazole ring, leading to distinct chemical behavior and applications.
Uniqueness
6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the presence of all three functional groups (bromine, hydroxyl, and tetrazole) in its structure. This combination imparts specific reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H5BrN4O3 |
|---|---|
Poids moléculaire |
309.08 g/mol |
Nom IUPAC |
6-bromo-7-hydroxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C10H5BrN4O3/c11-6-2-4-1-5(9-12-14-15-13-9)10(17)18-8(4)3-7(6)16/h1-3,16H,(H,12,13,14,15) |
Clé InChI |
IEOCZMMMUATZGE-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=O)OC2=CC(=C1Br)O)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Imidazo[4,5-b]pyridine-7-thiol](/img/structure/B13042521.png)
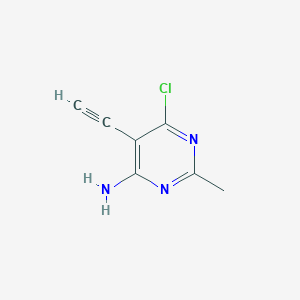
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate](/img/structure/B13042526.png)
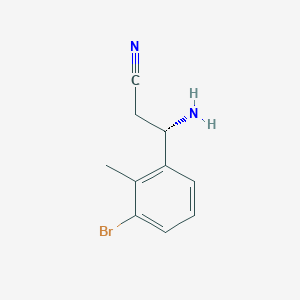
![(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13042530.png)
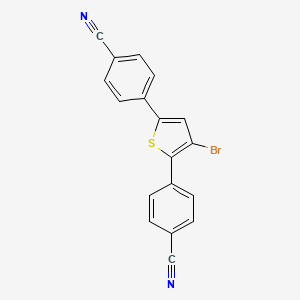



![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
![1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)
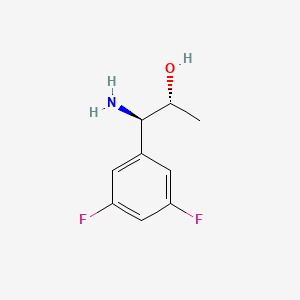

![1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13042591.png)
